
1,2,4-Tribromonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Tribromonaphthalene is a brominated derivative of naphthalene, an aromatic hydrocarbon This compound is characterized by the presence of three bromine atoms attached to the naphthalene ring at the 1, 2, and 4 positions
Méthodes De Préparation
1,2,4-Tribromonaphthalene can be synthesized through the bromination of naphthalene. One common method involves the reaction of naphthalene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out at room temperature, and the product is purified through crystallization . Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent, which provides a more controlled and selective bromination process .
Analyse Des Réactions Chimiques
1,2,4-Tribromonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form naphthoquinones using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of partially or fully de-brominated naphthalene derivatives.
Applications De Recherche Scientifique
1,2,4-Tribromonaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: Brominated naphthalenes are studied for their potential biological activities, including antibacterial and antifungal properties.
Mécanisme D'action
The mechanism of action of 1,2,4-tribromonaphthalene involves its interaction with various molecular targets. The bromine atoms enhance the compound’s electrophilicity, making it reactive towards nucleophiles. This reactivity is exploited in organic synthesis to introduce bromine atoms into other molecules, thereby modifying their chemical properties .
Comparaison Avec Des Composés Similaires
1,2,4-Tribromonaphthalene can be compared with other brominated naphthalenes such as 1,4,6-tribromonaphthalene and 1,3,5-tribromonaphthalene. While these compounds share similar bromination patterns, their reactivity and applications may differ due to the positions of the bromine atoms . For example, 1,4,6-tribromonaphthalene is often used in different synthetic routes compared to this compound .
Similar Compounds
- 1,4,6-Tribromonaphthalene
- 1,3,5-Tribromonaphthalene
- 2,4,6-Tribromophenol
These compounds exhibit unique properties and reactivities based on the positions of the bromine atoms, making them valuable in various chemical and industrial applications .
Propriétés
Formule moléculaire |
C10H5Br3 |
|---|---|
Poids moléculaire |
364.86 g/mol |
Nom IUPAC |
1,2,4-tribromonaphthalene |
InChI |
InChI=1S/C10H5Br3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5H |
Clé InChI |
UPOYJEBBRHJJNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




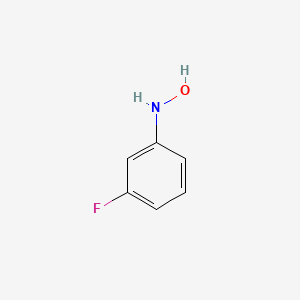
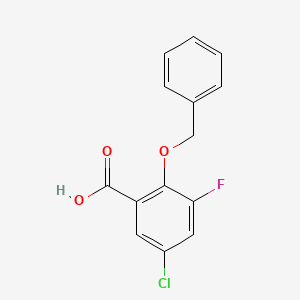
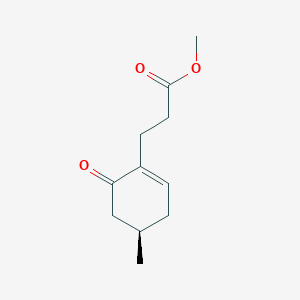

![5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid](/img/structure/B14756387.png)
![[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]ammonium](/img/structure/B14756394.png)
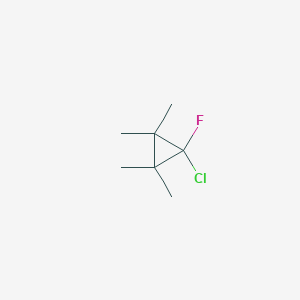
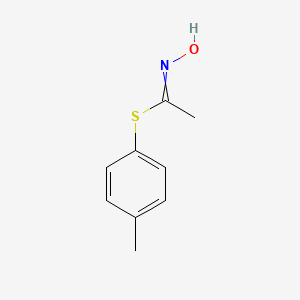
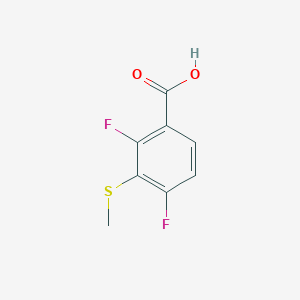
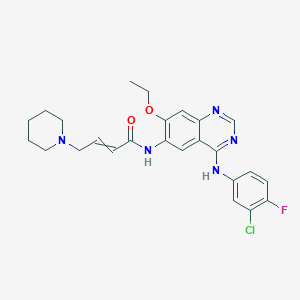
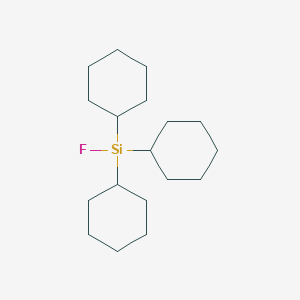
![1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;4-methylbenzenesulfonic acid](/img/structure/B14756426.png)
